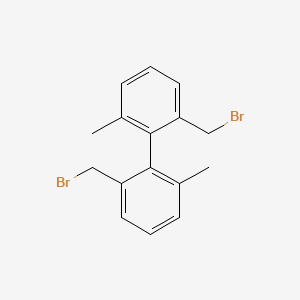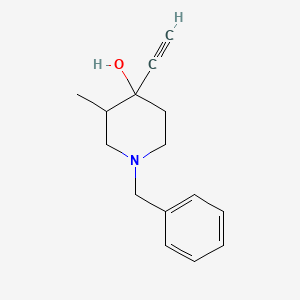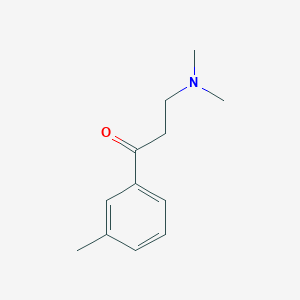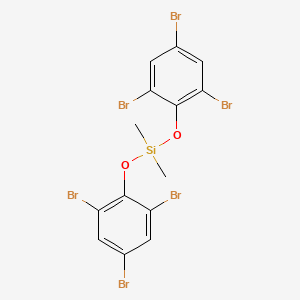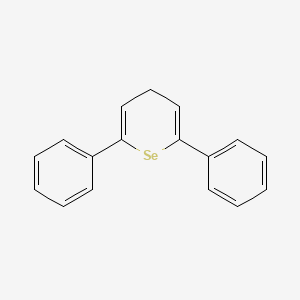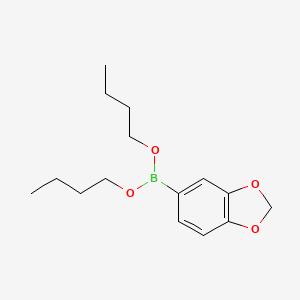![molecular formula C27H28O2SSi B14360481 Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane CAS No. 90298-15-0](/img/structure/B14360481.png)
Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane is a complex organic compound featuring a benzyl group, two methoxyphenyl groups, a thiophene ring, and a dimethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide (NBS), halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole: Another thiophene derivative with similar structural features.
Thiophene-based compounds: These compounds share the thiophene ring structure and exhibit similar chemical reactivity and applications.
Uniqueness
Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane is unique due to the presence of the dimethylsilane group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
90298-15-0 |
|---|---|
Fórmula molecular |
C27H28O2SSi |
Peso molecular |
444.7 g/mol |
Nombre IUPAC |
benzyl-[4,5-bis(4-methoxyphenyl)thiophen-2-yl]-dimethylsilane |
InChI |
InChI=1S/C27H28O2SSi/c1-28-23-14-10-21(11-15-23)25-18-26(31(3,4)19-20-8-6-5-7-9-20)30-27(25)22-12-16-24(29-2)17-13-22/h5-18H,19H2,1-4H3 |
Clave InChI |
QJXHJBKSIMUWKJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(SC(=C2)[Si](C)(C)CC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


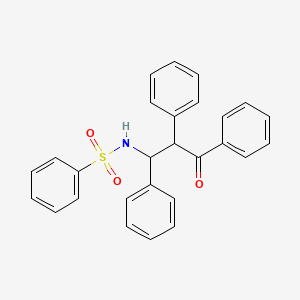
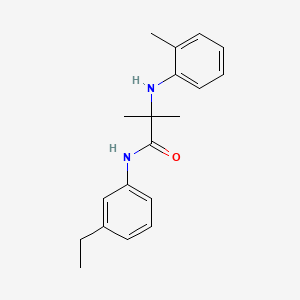
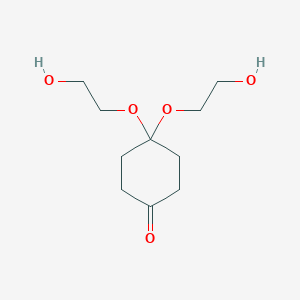
![4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane](/img/structure/B14360432.png)
![2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol](/img/structure/B14360438.png)
![Benzene, [[(phenylethynyl)sulfonyl]methyl]-](/img/structure/B14360439.png)

